4-Fluoro-2-phenylbenzoic acid
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Overview
Description
4-Fluoro-2-phenylbenzoic acid is a useful research compound. Its molecular formula is C13H9FO2 and its molecular weight is 216.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Biologically Active Molecules
4-Fluoro-2-phenylbenzoic acid and its derivatives are used as pharmacophores in the synthesis of new biologically active molecules. They have been utilized in synthesizing thiadiazolotriazinones, showing promising antibacterial activities, indicating the compound's significance in drug discovery and pharmaceutical applications (Holla, Bhat, & Shetty, 2003).
Antitumor Properties
Compounds synthesized from fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxic properties in vitro against human breast and lung cancer cell lines, demonstrating the potential of this compound derivatives in the development of new cancer treatments (Hutchinson et al., 2001).
Environmental and Material Science Applications
Degradation Studies
Research on the degradation of fluorobiphenyl by bacteria like Pseudomonas pseudoalcaligenes KF707 revealed the compound's role in environmental science, especially in studying the biodegradation pathways of fluorinated compounds (Murphy, Quirke, & Balogun, 2008).
Liquid Crystals and Optical Applications
The compound has been part of studies involving fluorinated liquid crystals like FLUORO1 and FLUORO2. It plays a significant role in understanding the photoresponsive behavior and UV stability of these materials, which are crucial for advancements in display technology and optical applications (Praveen & Ojha, 2012).
Advanced Material Synthesis
High Conductive Polymers
The compound is involved in the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), enhancing its conductivity significantly. This has implications in the production of high-efficiency organic solar cells, indicating the compound's relevance in renewable energy and advanced material sciences (Tan et al., 2016).
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-2-phenylbenzoic acid is the Bcl-2 protein . Bcl-2 is a protein family that regulates cell death (apoptosis), with members that can act as either pro-apoptotic or anti-apoptotic regulators .
Mode of Action
This compound interacts with its target, Bcl-2, by binding to it . The binding affinity (K D value) of this compound to Bcl-2 is 400 μM . This interaction can potentially lead to the development of Bcl-2 selective anti-cancer agents .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target.
Biochemical Analysis
Biochemical Properties
4-Fluoro-2-phenylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and biomolecules such as proteins and enzymes are primarily through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of key signaling molecules, leading to alterations in gene expression patterns. These changes can affect various cellular functions, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate access. This inhibition can lead to changes in metabolic pathways and gene expression. Additionally, this compound can interact with transcription factors, influencing their ability to regulate gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a response. High doses of this compound can also result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the metabolic flux and levels of metabolites. The compound can be metabolized through pathways involving oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are crucial for understanding the compound’s overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can influence its activity and function, as well as its potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
4-fluoro-2-phenylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBZMKZPQCAJTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588074 |
Source
|
Record name | 5-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2714-91-2 |
Source
|
Record name | 5-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.